molecular formula C11H12O5 B13444094 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate

2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate

Katalognummer: B13444094
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: QWBRAOBZDBEOFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate is an organic compound with a complex structure that includes both benzyloxy and hydroxyacetate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate typically involves the reaction of benzyloxy compounds with hydroxyacetate derivatives. One common method is the esterification of 2-hydroxyacetic acid with 2-(benzyloxy)-2-oxoethyl chloride under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid, while reduction of the carbonyl group results in the formation of alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate involves its hydrolysis to release benzyloxy and hydroxyacetate moieties. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, esterases may catalyze the hydrolysis of the compound, leading to the release of active metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate is unique due to its combination of benzyloxy and hydroxyacetate groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.

Eigenschaften

Molekularformel

C11H12O5

Molekulargewicht

224.21 g/mol

IUPAC-Name

(2-oxo-2-phenylmethoxyethyl) 2-hydroxyacetate

InChI

InChI=1S/C11H12O5/c12-6-10(13)16-8-11(14)15-7-9-4-2-1-3-5-9/h1-5,12H,6-8H2

InChI-Schlüssel

QWBRAOBZDBEOFU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)COC(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.